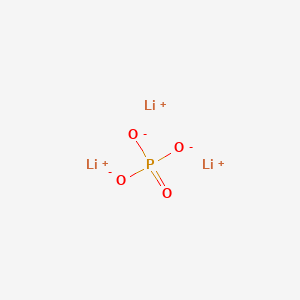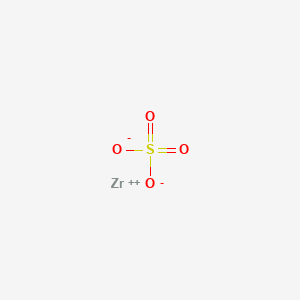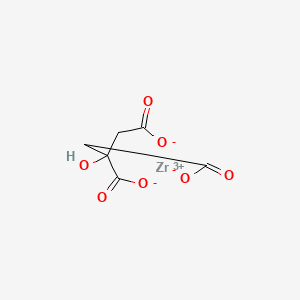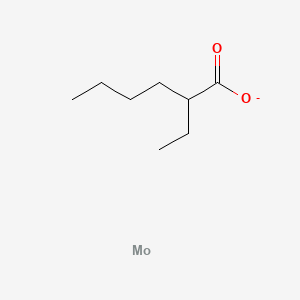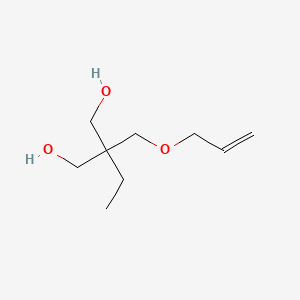
三羟甲基丙烷单烯丙醚
描述
Trimethylolpropane Monoallyl Ether (TMPME) is a clear colourless liquid . It is an unsaturated alcohol containing two hydroxyl groups and one double bond . TMPME is mainly used as a crosslinker in automotive coatings and in Silicon chemistry .
Synthesis Analysis
The synthesis of TMPME involves various reactions. One method involves the esterification reaction between 3-mercaptopropionic acid (3-MPA) and trimethylolpropane (TMP) in the presence of various catalyst concentrations of p-toluenesulfonic acid (p-TSA) . Another method involves the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials .
Molecular Structure Analysis
The molecular structure of TMPME is C9H18O3 . It has a molecular weight of 174.23742 g/mol . The Trimethylolpropane monoallyl ether molecule contains a total of 29 bonds. There are 11 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 2 hydroxyl groups, 2 primary alcohols, and 1 ether (aliphatic) .
Chemical Reactions Analysis
TMPME can undergo various chemical reactions. For instance, it can be used in the thiol–epoxy click reaction . In this reaction, the thiolate anions induced through the deprotonation of thiols by the acceleration of a base catalyst react with the better electrophilic carbon of the epoxide group to produce a new carbon–sulfur–carbon bond .
Physical And Chemical Properties Analysis
TMPME is a clear colourless liquid . It has a density of 1.01 g/mL at 25 °C (lit.) . The boiling point is 160 °C/33 mmHg (lit.) . The refractive index is n20/D 1.467 (lit.) .
科学研究应用
辐射固化地板涂料
三羟甲基丙烷单烯丙醚 (TMPME) 用于合成新型多功能不饱和聚酯多元醇。这些多元醇是辐射固化涂料配方中不可或缺的成分,特别是用于地板涂料。TMPME 中的羟基与 (聚) 异氰酸酯和其他多元醇反应生成氨基甲酸酯,而烯丙醚基团使氨基甲酸酯可辐射固化 .
高功能多元醇的合成
该化合物在一步光化学硫醇-烯“点击”化学中起着至关重要的作用,该化学用于制备高功能多元醇。这些多元醇对于生产刚性聚氨酯泡沫至关重要,最佳的羟基数为 4-8 个,以获得最佳性能 .
聚合物分散液晶
在液晶技术领域,TMPME 用于合成基于异佛尔酮二异氰酸酯 (IPDI) 的四苯并四烯单体。这些单体进一步用于形成聚合物分散液晶,这些液晶在显示器和其他光学器件中具有应用 .
树枝状大分子合成
树枝状大分子是高度分支的星形聚合物,具有多种潜在应用,包括药物递送系统和纳米技术。TMPME 用于合成烯丙醚基树枝状大分子,这些树枝状大分子在高级涂料中具有潜在用途 .
硅化学
TMPME 是硅化学中重要的交联剂。它有助于在硅聚合物内形成网络,增强其性能,使其可用于各种应用,包括医疗器械、密封剂和润滑剂 .
汽车涂料
在汽车工业中,TMPME 主要用作涂料的交联剂。交联提高了汽车涂料的耐用性、耐化学性和机械性能,有助于延长车辆的使用寿命和美观 .
作用机制
Target of Action
Trimethylolpropane Monoallyl Ether is primarily used as a crosslinking agent in automotive coatings and in silicone chemistry . It interacts with the components of these systems to form crosslinked networks, enhancing the properties of the final product .
Mode of Action
Trimethylolpropane Monoallyl Ether contains two hydroxyl groups and one double bond . The hydroxyl groups can react with isocyanates and other polyols to generate urethane . The double bond in the allyl group can participate in various reactions, such as free radical polymerization, which is often used in the formation of coatings .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of multifunctional unsaturated polyester polyols, which are widely used in radiation curable coating formulations . The compound’s hydroxyl groups and double bond contribute to the formation of these polyols .
Pharmacokinetics
Its physical properties, such as its viscosity and density , would likely influence its absorption, distribution, metabolism, and excretion (ADME) if it were to be studied in a biological context.
Result of Action
The primary result of Trimethylolpropane Monoallyl Ether’s action is the formation of crosslinked networks in coatings and silicone-based materials . These networks improve the durability, stability, and performance of the final product .
Action Environment
The action of Trimethylolpropane Monoallyl Ether can be influenced by various environmental factors. For instance, the presence of heat and air can affect the compound’s stability . Furthermore, the compound is hygroscopic and should be handled to prevent moisture absorption . These factors can influence the efficacy of Trimethylolpropane Monoallyl Ether in its applications.
属性
IUPAC Name |
2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDXRPVSAKWYDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(CO)COCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052674 | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
682-11-1 | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=682-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane monoallyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Allyloxymethyl-2-ethylpropanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5052674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-allyloxymethyl-2-ethylpropanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.603 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE MONOALLYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/112W61CL04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Trimethylolpropane monoallyl ether in the synthesis of water-dispersible polyester resins, and how does its structure contribute to this application?
A2: TMP acts as a building block in the synthesis of water-dispersible polyester resins. Its hydroxyl groups allow it to react with anhydrides like maleic anhydride and phthalic anhydride, forming the polyester backbone. [] The presence of the allyl group within TMP's structure introduces unsaturation into the resin. This unsaturation enables further modification or crosslinking, influencing the final properties of the resin. []
Q2: Can you elaborate on the structural characteristics of Trimethylolpropane monoallyl ether, including its molecular formula, weight, and any relevant spectroscopic data?
A3: Trimethylolpropane monoallyl ether (TMP) has the molecular formula C10H20O4 and a molecular weight of 204.26 g/mol. Its structure features a central carbon atom bonded to three CH2OH groups and one CH2OCH2CH=CH2 group. While the provided research doesn't detail specific spectroscopic data for TMP, techniques like 1H and 13C NMR can be used to confirm its structure and study reaction mechanisms. []
Q3: How does incorporating Trimethylolpropane monoallyl ether into a polyurethane matrix impact the final material's properties, particularly regarding its damping capabilities?
A4: Adding TMP to a polyurethane (PU) formulation can significantly enhance its damping properties. This effect is primarily attributed to the increased chain mobility within the PU matrix. [] TMP, when incorporated into PU using specific components like 4,4′-diphenylmethane diisocyanate and specific polyether glycols, leads to an increase in the material's glass transition temperature and a notable rise in its tan delta (tan δ) value. [] These changes signify improved energy dissipation, making it suitable for applications requiring vibration and noise reduction.
Q4: What are the potential applications of silane oligomers derived from Trimethylolpropane monoallyl ether in the context of addition-cure silicone encapsulants?
A5: Silane oligomers synthesized from TMP can serve as adhesion promoters in addition-cure silicone encapsulants, particularly those loaded with thermally conductive fillers like alumina (Al2O3). [] These oligomers, containing both vinyl and epoxy groups, enhance the interaction between the silicone matrix and the filler particles. This improved adhesion leads to better filler dispersion and stronger interfacial bonding, ultimately enhancing the mechanical properties and adhesive strength of the encapsulant. []
Q5: How does the presence of Trimethylolpropane monoallyl ether in a UV-curable water-borne coating affect its water resistance, and what is the underlying chemical mechanism?
A6: TMP plays a critical role in enhancing the water resistance of UV-curable water-borne coatings by participating in a photodecarboxylation reaction. [] When a coating containing TMP with a thiomethyl carboxyl group and a type II photoinitiator is exposed to UV light, the photoinitiator interacts with the thiomethyl carboxyl group, leading to its decarboxylation. [] This process removes the hydrophilic carboxyl group from the coating's backbone, rendering the cured film more hydrophobic and thus improving its water resistance. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



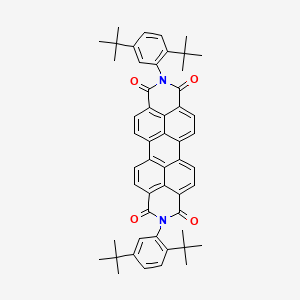
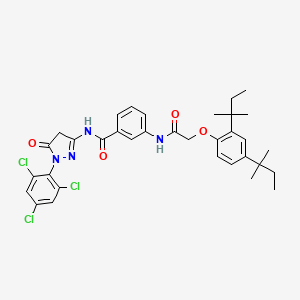
![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
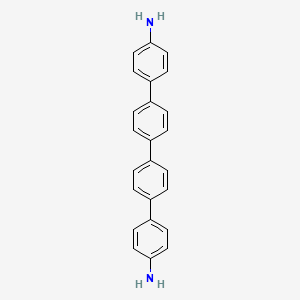

![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)
